molecular formula C18H18N2O7 B12199194 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12199194
M. Wt: 374.3 g/mol
InChI Key: BHFQVMKGYKLFRN-UHFFFAOYSA-N
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Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that combines the structural features of coumarins and amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine typically involves the following steps:

    Pechmann Condensation: The starting material, 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one, is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.

    Alkylation: The hydroxycoumarin is then alkylated in acetone with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester.

    Saponification: The ethyl ester is saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid.

    Activated Ester Formation: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.

    Condensation: The activated ester is then condensed with the sodium salts of glycine and glycylglycine in aqueous dioxane to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of allergies, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine
  • N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}alanine
  • N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}valine

Uniqueness

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycylglycine is unique due to its specific combination of coumarin and amino acid moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its structure allows for multiple points of interaction with biological targets, potentially leading to a broader range of effects.

Properties

Molecular Formula

C18H18N2O7

Molecular Weight

374.3 g/mol

IUPAC Name

2-[[2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H18N2O7/c21-15(20-8-17(23)24)7-19-16(22)9-26-10-4-5-12-11-2-1-3-13(11)18(25)27-14(12)6-10/h4-6H,1-3,7-9H2,(H,19,22)(H,20,21)(H,23,24)

InChI Key

BHFQVMKGYKLFRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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